molecular formula C19H21BrN4O3S B2380481 1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione CAS No. 1251584-57-2

1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione

Cat. No. B2380481
CAS RN: 1251584-57-2
M. Wt: 465.37
InChI Key: ZQHNFPIPBRBONA-UHFFFAOYSA-N
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Description

“1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione” is a chemical compound. It is related to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The empirical formula is C10H21N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.29 . It is a liquid with a refractive index of n20/D 1.508 .

Scientific Research Applications

Structure:\text{Structure:} Structure:

C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2 C20​H26​N4​O2​

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Antitubercular Activity

Indole derivatives could play a role in tuberculosis treatment due to their antitubercular properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is always recommended to handle chemical compounds with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-[(3-bromophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3S/c20-16-8-5-7-15(13-16)14-24-19(25)23-12-6-9-17(18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHNFPIPBRBONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione

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